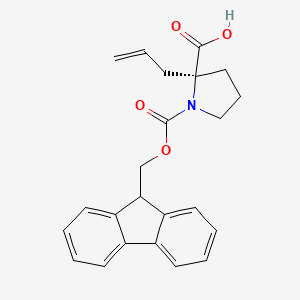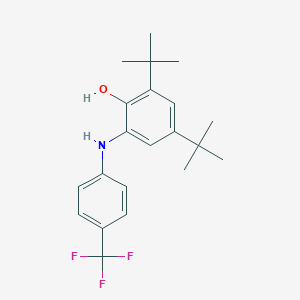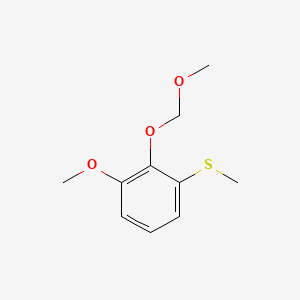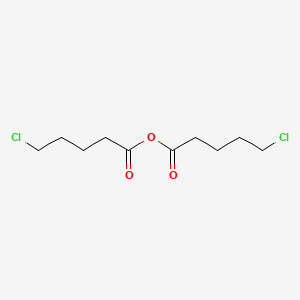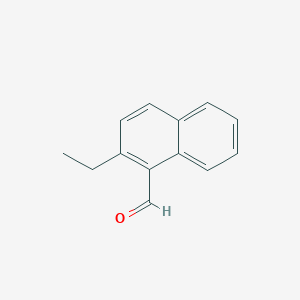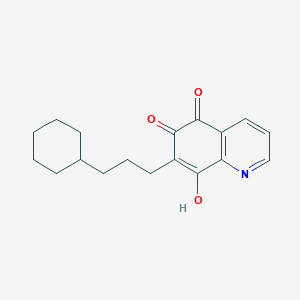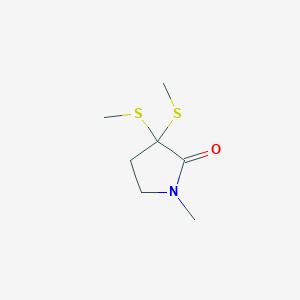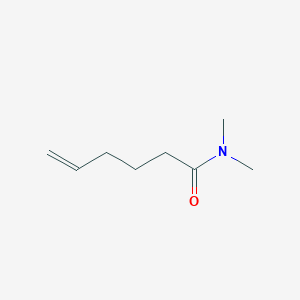
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-: is an aromatic organic compound with the molecular formula C15H15ClO It is a derivative of cresol, specifically ortho-cresol, with additional chlorine and xylyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- typically involves the chlorination of ortho-cresol followed by the introduction of the xylyl group. One common method includes the reaction of ortho-cresol with chlorine gas in the presence of a catalyst such as ferric chloride to produce 4-chloro-ortho-cresol. Subsequently, the xylyl group is introduced through a Friedel-Crafts alkylation reaction using xylyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Chemistry: In chemistry, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ortho-Cresol (2-methylphenol): A precursor to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, with similar aromatic properties but lacking the chlorine and xylyl groups.
Para-Cresol (4-methylphenol): Another isomer of cresol with different substitution patterns.
Meta-Cresol (3-methylphenol): Similar to ortho- and para-cresol but with the methyl group in the meta position.
Uniqueness: The uniqueness of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and xylyl groups enhances its potential for diverse applications compared to its simpler cresol counterparts .
Properties
CAS No. |
6955-53-9 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-chloro-2-[(3,4-dimethylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H15ClO/c1-10-3-4-12(7-11(10)2)8-13-9-14(16)5-6-15(13)17/h3-7,9,17H,8H2,1-2H3 |
InChI Key |
RDKJCWGKVHVJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


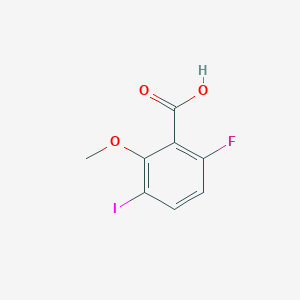
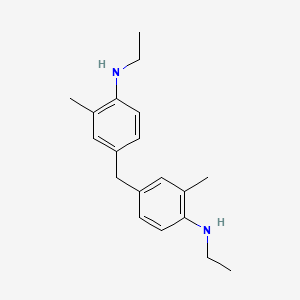
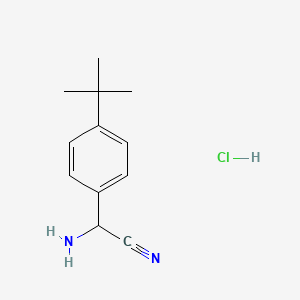

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
